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molecular formula C15H24N2O B3164933 {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine CAS No. 893755-01-6

{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine

Cat. No. B3164933
M. Wt: 248.36 g/mol
InChI Key: DRLMMRGAPIWHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163013B2

Procedure details

To a stirred solution of N-[phenylmethylidene]-1-(piperidin-4-yl)methanamine (compound iii; 0.158 moles; 31.9 g), prepared as described in WO2004/101548 in absolute ethanol (70 ml), 1-(2-bromoethyl)-4-methoxybenzene (compound iv; 0.237 moles; 32.7 g) and potassium carbonate were added.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C=[N:8][CH2:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)C=CC=CC=1.Br[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([CH2:18][CH2:17][N:13]2[CH2:12][CH2:11][CH:10]([CH2:9][NH2:8])[CH2:15][CH2:14]2)=[CH:20][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=NCC1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=NCC1CCNCC1
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCN1CCC(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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